molecular formula C18H18F2N2O6S2 B2464076 N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 690249-73-1

N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2464076
CAS No.: 690249-73-1
M. Wt: 460.47
InChI Key: XICBRHWSSKWXSF-UHFFFAOYSA-N
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Description

“N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE” is a complex organic compound that features both sulfonyl and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions could target the benzamide or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Could be used in studies to understand its interaction with biological molecules.

Industry

    Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.

    Polymer Science: Potential use in the development of new polymers with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-TRIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
  • N-(3-METHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Uniqueness

The presence of the difluoromethanesulfonyl group may impart unique chemical and physical properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[3-(difluoromethylsulfonyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O6S2/c19-18(20)29(24,25)16-3-1-2-14(12-16)21-17(23)13-4-6-15(7-5-13)30(26,27)22-8-10-28-11-9-22/h1-7,12,18H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICBRHWSSKWXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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